Ta₂O₅ ALD Growth Rate: TBTDET Outperforms TBDETCp in Saturated Growth per Cycle at Lower Temperature
In a direct head-to-head study, TBTDET achieved a saturated ALD growth rate of 0.77 Å/cycle at 250 °C for Ta₂O₅ films using water vapor as the oxygen source, compared to 0.67 Å/cycle at 300 °C for TBDETCp [1]. The approximately 15% higher growth rate of TBTDET was obtained at a 50 °C lower substrate temperature, translating to higher throughput and reduced thermal budget in manufacturing.
| Evidence Dimension | Saturated ALD growth rate for Ta₂O₅ films |
|---|---|
| Target Compound Data | 0.77 Å/cycle at 250 °C (TBTDET) |
| Comparator Or Baseline | 0.67 Å/cycle at 300 °C (TBDETCp = Ta(NtBu)(NEt₂)₂Cp) |
| Quantified Difference | ~15% higher growth rate at 50 °C lower temperature; 0.10 Å/cycle absolute difference |
| Conditions | ALD with H₂O vapor as oxygen source; substrates: Si; amorphous Ta₂O₅ films confirmed by XRD |
Why This Matters
A 15% higher growth rate at a 50 °C lower deposition temperature directly reduces wafer processing time and thermal budget, critical cost and integration drivers in high-volume semiconductor manufacturing.
- [1] Song, S.J. et al. Comparison of the Atomic Layer Deposition of Tantalum Oxide Thin Films Using Ta(NtBu)(NEt₂)₃, Ta(NtBu)(NEt₂)₂Cp, and H₂O. ACS Applied Materials & Interfaces, 2017, 9(1), 537–547. DOI: 10.1021/acsami.6b11613. View Source
